molecular formula C33H66 B14467336 Tritriacont-13-ene CAS No. 66648-67-7

Tritriacont-13-ene

Cat. No.: B14467336
CAS No.: 66648-67-7
M. Wt: 462.9 g/mol
InChI Key: UUZLBXRUCSAFFV-UHFFFAOYSA-N
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Description

Tritriacont-13-ene is a long-chain unsaturated hydrocarbon with the molecular formula C₃₃H₆₆. It belongs to the alkene family, characterized by a single double bond located at the 13th carbon position. This compound is structurally defined by its 33-carbon backbone and a cis or trans configuration at the double bond, which influences its physical and chemical properties.

Properties

CAS No.

66648-67-7

Molecular Formula

C33H66

Molecular Weight

462.9 g/mol

IUPAC Name

tritriacont-13-ene

InChI

InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-33H2,1-2H3

InChI Key

UUZLBXRUCSAFFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tritriacont-13-ene typically involves the oligomerization of smaller alkenes or the reduction of longer-chain alkynes. One common method is the catalytic hydrogenation of tritriacontyne, which involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced through the Fischer-Tropsch process, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method is particularly useful for producing long-chain hydrocarbons like this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tritriacont-13-ene has various applications in scientific research:

Mechanism of Action

The mechanism of action of Tritriacont-13-ene primarily involves its interaction with other molecules through van der Waals forces due to its long hydrophobic chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid membranes and hydrophobic regions of proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from general principles of hydrocarbon chemistry and comparisons with compounds listed in the evidence, such as chlorinated ethanes and trioxacycloalkanes, which differ significantly in structure and function.

Structural and Functional Differences

  • Tritriacont-13-ene vs. Chlorinated Ethanes (e.g., 1,1,1-Trichloroethane): Property this compound 1,1,1-Trichloroethane (C₂H₃Cl₃) Molecular Weight ~462.9 g/mol ~133.4 g/mol Boiling Point Estimated >300°C 74°C Polarity Nonpolar Moderately polar (due to Cl) Applications Lubricants, surfactants Solvent, degreasing agent this compound’s long hydrocarbon chain renders it hydrophobic and thermally stable, whereas 1,1,1-trichloroethane’s chlorine atoms enhance its polarity and volatility, making it suitable for industrial cleaning applications.
  • This compound vs. Trioxacycloalkanes (e.g., Trioxacyclotriacontane): Property this compound Trioxacyclotriacontane Backbone Structure Linear alkene Cyclic ether with three oxygen atoms Reactivity Prone to oxidation at double bond Stable due to cyclic ether structure Functional Role Material science Potential drug delivery systems Trioxacycloalkanes’ oxygenated cyclic structures confer rigidity and chemical stability, contrasting with this compound’s flexibility and reactivity at the double bond.

Research Findings and Challenges

  • Synthesis Complexity : this compound requires multi-step synthesis (e.g., Wittig reactions or dehydrogenation of tritriacontane), whereas chlorinated ethanes and trioxacycloalkanes are synthesized via halogenation or cyclization, respectively .
  • Thermal Behavior : this compound’s melting point (~60–70°C) is higher than that of trioxacycloalkanes, which often exhibit lower melting points due to cyclic strain .

Limitations of Available Evidence

This gap highlights the need for expanded research into long-chain unsaturated hydrocarbons, particularly regarding their thermodynamic profiles and industrial scalability.

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